molecular formula C13H7F4NO2 B1389676 5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid CAS No. 1214366-08-1

5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid

Cat. No. B1389676
CAS RN: 1214366-08-1
M. Wt: 285.19 g/mol
InChI Key: NIIPLUHYGHTNEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid (5-F-3-TFMPA) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that has a wide range of applications in the laboratory and in industry. 5-F-3-TFMPA is a versatile compound that can be used in a variety of synthetic organic chemistry reactions and can be used to synthesize a variety of compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Additionally, 5-F-3-TFMPA is also used in the study of biochemical and physiological effects and has been investigated for its potential therapeutic applications.

Scientific Research Applications

5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid is a versatile compound that has a wide range of applications in the laboratory and in industry. It is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Additionally, 5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid is also used in the study of biochemical and physiological effects and has been investigated for its potential therapeutic applications. In particular, 5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid has been studied for its potential to act as an anti-inflammatory agent and to modulate the activity of certain enzymes involved in the synthesis of fatty acids. Additionally, 5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid has also been studied for its potential to act as an antioxidant and to modulate the activity of certain enzymes involved in the metabolism of drugs.

Mechanism of Action

The exact mechanism of action of 5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid is not fully understood. However, it is believed that 5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid acts as an inhibitor of certain enzymes involved in the synthesis of fatty acids. Additionally, 5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid has been shown to act as an antioxidant, which may be involved in its anti-inflammatory effects. Additionally, 5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid may also act as an inhibitor of certain enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid have been studied extensively. 5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid has been shown to act as an anti-inflammatory agent and to modulate the activity of certain enzymes involved in the synthesis of fatty acids. Additionally, 5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid has been shown to act as an antioxidant and to modulate the activity of certain enzymes involved in the metabolism of drugs. Additionally, 5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid has been shown to have an effect on the expression of certain genes involved in inflammation and to modulate the activity of certain enzymes involved in the metabolism of lipids.

Advantages and Limitations for Lab Experiments

5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid is a versatile compound that has a wide range of applications in the laboratory and in industry. The advantages of using 5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid for laboratory experiments include its ability to act as an anti-inflammatory agent, to modulate the activity of certain enzymes involved in the synthesis of fatty acids, to act as an antioxidant, and to modulate the activity of certain enzymes involved in the metabolism of drugs. Additionally, 5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid is a relatively inexpensive compound and is readily available from chemical suppliers. The main limitation of using 5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid for laboratory experiments is that its exact mechanism of action is not fully understood.

Future Directions

Of research include investigating the effects of 5-F

properties

IUPAC Name

5-(4-fluorophenyl)-3-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO2/c14-9-3-1-7(2-4-9)8-5-10(13(15,16)17)11(12(19)20)18-6-8/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIPLUHYGHTNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(N=C2)C(=O)O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501172647
Record name 5-(4-Fluorophenyl)-3-(trifluoromethyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid

CAS RN

1214366-08-1
Record name 5-(4-Fluorophenyl)-3-(trifluoromethyl)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214366-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Fluorophenyl)-3-(trifluoromethyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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